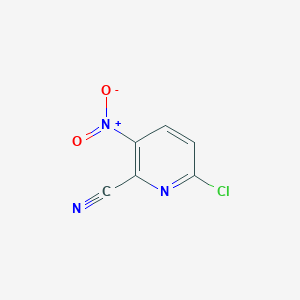

6-Chloro-2-cyano-3-nitropyridine

Description

BenchChem offers high-quality 6-Chloro-2-cyano-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-cyano-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIHGTRTKQZJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538875 | |

| Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93683-65-9 | |

| Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-cyano-3-nitropyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-cyano-3-nitropyridine is a highly functionalized pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique arrangement of electron-withdrawing groups (chloro, cyano, and nitro) on the pyridine ring endows it with significant reactivity, making it a valuable intermediate in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, and applications, particularly within the pharmaceutical and drug development sectors.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of 6-Chloro-2-cyano-3-nitropyridine are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 93683-65-9[1][2][3][4] |

| Molecular Formula | C₆H₂ClN₃O₂[1][2][3] |

| Molecular Weight | 183.55 g/mol [1][2] |

| IUPAC Name | 6-chloro-3-nitropyridine-2-carbonitrile[2] |

| Synonyms | 6-Chloro-3-nitropicolinonitrile, 6-chloro-3-nitro-2-pyridinecarbonitrile[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow or white crystalline powder | [1][3] |

| Melting Point | 118-120 °C | [1][5] |

| Boiling Point | 347.2 °C at 760 mmHg | [1][3] |

| Density | 1.578 - 1.6 g/cm³ | [1][3] |

| Flash Point | 163.781 °C | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][5] |

Table 3: Computational Data

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 79.82 Ų | [2] |

| logP | 1.51488 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

6-Chloro-2-cyano-3-nitropyridine is typically synthesized from readily available dichlorinated nitropyridine precursors.

Synthesis of 6-Chloro-2-cyano-3-nitropyridine

A common laboratory-scale synthesis involves the nucleophilic substitution of a chlorine atom with a cyanide group.[6]

Reaction Scheme:

2,6-dichloro-3-nitropyridine + CuCN → 6-Chloro-2-cyano-3-nitropyridine

Experimental Protocol:

-

Reagents and Materials:

-

Procedure:

-

Combine 2,6-dichloro-3-nitropyridine and copper(I) cyanide in N-methylpyrrolidone in a suitable reaction vessel.[6]

-

Heat the reaction mixture to 180 °C and maintain this temperature for 15 minutes.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Pour the reaction mixture into ice water and stir for 10 minutes.[6]

-

Separate the aqueous layer. Extract the organic layer with boiling toluene and re-extract with ethyl acetate.[6]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Triturate the resulting residue with diethyl ether and filter to obtain the solid product, 6-Chloro-2-cyano-3-nitropyridine.[6]

-

-

Characterization:

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. China 6-Chloro-2-cyano-3-nitropyridine CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 6-CHLORO-2-CYANO-3-NITROPYRIDINE manufacturers and suppliers in india [chemicalbook.com]

- 6. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

6-Chloro-2-cyano-3-nitropyridine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Molecular Structure, Properties, and Synthetic Applications of 6-Chloro-2-cyano-3-nitropyridine for Researchers, Scientists, and Drug Development Professionals.

This technical document provides a comprehensive overview of the chemical properties, molecular structure, and synthetic utility of 6-Chloro-2-cyano-3-nitropyridine. It is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering detailed experimental protocols and insights into its application as a key building block in the synthesis of targeted therapeutics.

Core Molecular and Physical Properties

6-Chloro-2-cyano-3-nitropyridine is a substituted pyridine derivative with the molecular formula C₆H₂ClN₃O₂.[1] Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a cyano group at the 2-position, and a nitro group at the 3-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Summary of Physicochemical Data

The key quantitative data for 6-Chloro-2-cyano-3-nitropyridine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClN₃O₂ | [1] |

| Molecular Weight | 183.55 g/mol | [1] |

| CAS Number | 93683-65-9 | [1] |

| Appearance | Light yellow crystal | [2] |

| Melting Point | 118-120 °C | [2] |

| Boiling Point | 347.2 °C at 760 mmHg | [2] |

| Density | 1.578 g/cm³ | [2] |

| Flash Point | 163.781 °C | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Synthesis and Experimental Protocols

6-Chloro-2-cyano-3-nitropyridine is typically synthesized from 2,6-dichloro-3-nitropyridine. The following is a representative experimental protocol for its preparation.

General Synthesis Protocol

Reaction: Synthesis of 2-cyano-3-nitro-6-chloropyridine

Reagents:

-

2,6-dichloro-3-nitropyridine (5.0 g, 25.9 mmol)

-

Cuprous(I) cyanide (2.55 g, 28.5 mmol)

-

N-methylpyrrolidone (19 mL)

-

Ice water

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

Combine 2,6-dichloro-3-nitropyridine and cuprous(I) cyanide in N-methylpyrrolidone.

-

Heat the mixture to 180 °C and maintain this temperature for 15 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water and stir for 10 minutes.

-

Separate the aqueous layer and extract the organic layer with boiling toluene, followed by a re-extraction with ethyl acetate.

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Grind the residue with ether and filter to obtain 2-cyano-3-nitro-6-chloropyridine.[3]

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The trifunctional nature of 6-Chloro-2-cyano-3-nitropyridine makes it a valuable starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Of particular interest to drug development professionals is its use in the preparation of pyrido[2,3-d]pyrimidines, a scaffold found in a number of kinase inhibitors, including those targeting MAP kinase-interacting kinases (MNK) and Pim kinases.

The following workflow illustrates a general synthetic route to a pyrido[2,3-d]pyrimidine core, which can be further elaborated to generate libraries of potential kinase inhibitors.

Synthetic workflow for the preparation of a Pyrido[2,3-d]pyrimidine core.

This synthetic pathway leverages the reactivity of the chloro and nitro groups, followed by cyclization to form the fused pyrimidine ring. The resulting core structure can then be diversified through various chemical reactions to explore structure-activity relationships.

Target Signaling Pathway: PIM-1 Kinase

The pyrido[2,3-d]pyrimidine derivatives synthesized from 6-Chloro-2-cyano-3-nitropyridine have been investigated as inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell proliferation.[4][5] Its signaling is often upregulated in various cancers, making it an attractive target for therapeutic intervention.

The diagram below provides a simplified overview of the PIM-1 signaling pathway, highlighting its central role in cell survival and proliferation.

Simplified PIM-1 Kinase Signaling Pathway and point of inhibition.

Inhibitors derived from 6-Chloro-2-cyano-3-nitropyridine can block the activity of PIM-1, thereby preventing the phosphorylation of its downstream targets. This leads to the activation of pro-apoptotic proteins like Bad and the stabilization of cell cycle inhibitors like p27, ultimately resulting in decreased cell survival and proliferation. The development of potent and selective PIM-1 inhibitors is an active area of research in oncology, and 6-Chloro-2-cyano-3-nitropyridine serves as a critical starting material in these efforts.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-cyano-3-nitropyridine

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-cyano-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Data

6-Chloro-2-cyano-3-nitropyridine is a light yellow crystalline solid with the molecular formula C₆H₂ClN₃O₂ and a molecular weight of 183.55.[1][2] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClN₃O₂ | [1][2] |

| Molecular Weight | 183.55 g/mol | [1][2] |

| Appearance | Light yellow crystal | [1] |

| Melting Point | 118-120 °C | [1][3] |

| Boiling Point | 347.2 °C at 760 mmHg | [1][4] |

| Density | 1.578 g/cm³ | [1] |

| Flash Point | 163.781 °C | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |

| CAS Number | 93683-65-9 | [1][2][5] |

Synthesis of 6-Chloro-2-cyano-3-nitropyridine

The primary method for the synthesis of 6-Chloro-2-cyano-3-nitropyridine involves the cyanation of 2,6-dichloro-3-nitropyridine. This reaction utilizes cuprous(I) cyanide in a high-boiling solvent.

Experimental Protocol

The following protocol is a general procedure for the preparation of 6-Chloro-2-cyano-3-nitropyridine:

Materials:

-

2,6-dichloro-3-nitropyridine (5.0 g, 25.9 mmol)

-

Cuprous(I) cyanide (2.55 g, 28.5 mmol)

-

N-methylpyrrolidone (NMP) (19 mL)

-

Ice water

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

In a reaction vessel, combine 2,6-dichloro-3-nitropyridine and cuprous(I) cyanide in N-methylpyrrolidone.[5]

-

Heat the reaction mixture to 180 °C and maintain this temperature for 15 minutes.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Pour the reaction mixture into ice water and stir for 10 minutes.[5]

-

Separate the aqueous layer. Extract the organic layer with boiling toluene, followed by a re-extraction with ethyl acetate.[5]

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Grind the resulting residue with ether and filter to obtain 2-cyano-3-nitro-6-chloropyridine.[5]

Yield: The reported yield for this synthesis is approximately 39%.[5]

Characterization: The product can be characterized using ¹H-NMR spectroscopy. The expected signals in CDCl₃ at 300MHz are: δ 7.78 (d, J = 8.9Hz, 1H) and 8.54 (d, J = 8.9Hz, 1H).[5]

Visualizing the Synthesis and Workflow

To better illustrate the synthetic process and the general experimental workflow, the following diagrams have been generated.

Caption: Synthetic pathway for 6-Chloro-2-cyano-3-nitropyridine.

Caption: General experimental workflow for the synthesis.

Discovery and Applications

While the specific historical details of the discovery of 6-Chloro-2-cyano-3-nitropyridine are not extensively documented in readily available literature, its significance lies in its role as a versatile building block in medicinal chemistry. It serves as a crucial precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. For instance, it is utilized in the development of dual MNK/PIM kinase inhibitors for leukemia and potent dihydrofolate reductase inhibitors for treating Pneumocystis pneumonia.[1] The reactivity of the chloro, cyano, and nitro groups allows for diverse chemical modifications, making it a valuable scaffold for drug discovery programs.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-CHLORO-2-CYANO-3-NITROPYRIDINE manufacturers and suppliers in india [chemicalbook.com]

- 4. China 6-Chloro-2-cyano-3-nitropyridine CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

Spectroscopic Profile of 6-Chloro-2-cyano-3-nitropyridine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the compound 6-chloro-2-cyano-3-nitropyridine, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Chemical Structure and Properties

-

IUPAC Name: 6-chloro-3-nitropyridine-2-carbonitrile

-

Synonyms: 6-chloro-3-nitropicolinonitrile, 2-Pyridinecarbonitrile, 6-chloro-3-nitro-[1]

-

Molecular Formula: C₆H₂ClN₃O₂[2]

-

Molecular Weight: 183.55 g/mol [2]

-

Melting Point: 118-120 °C[3]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 6-chloro-2-cyano-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.54 | Doublet (d) | 8.9 | 1H | H-4 |

| 7.78 | Doublet (d) | 8.9 | 1H | H-5 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-6 (bearing -Cl) |

| ~148 | C-2 (bearing -CN) |

| ~145 | C-3 (bearing -NO₂) |

| ~138 | C-4 |

| ~125 | C-5 |

| ~115 | -CN |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Note: An experimental IR spectrum for 6-chloro-2-cyano-3-nitropyridine is not available in the cited literature. The predicted absorption bands are based on the characteristic frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3100-3000 | C-H aromatic stretching | Medium-Weak |

| ~2240-2220 | C≡N stretching (nitrile) | Strong, Sharp |

| ~1600, 1470 | C=C and C=N ring stretching | Medium |

| ~1530 and ~1350 | Asymmetric and Symmetric NO₂ stretching | Strong |

| ~850-750 | C-Cl stretching | Strong |

| ~900-700 | C-H out-of-plane bending | Medium-Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

Note: An experimental mass spectrum for 6-chloro-2-cyano-3-nitropyridine is not available in the cited literature. The predicted data is based on its molecular weight and isotopic distribution of chlorine.

| m/z | Ion | Notes |

| 183 | [M]⁺ | Molecular ion with ³⁵Cl isotope. |

| 185 | [M+2]⁺ | Molecular ion with ³⁷Cl isotope. The expected intensity ratio of [M]⁺ to [M+2]⁺ is approximately 3:1.[6] |

| 153 | [M-NO]⁺ | Loss of nitric oxide. |

| 137 | [M-NO₂]⁺ | Loss of nitrogen dioxide. |

| 127 | [M-Cl]⁺ | Loss of chlorine radical. |

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

Synthesis of 6-Chloro-2-cyano-3-nitropyridine

The compound can be synthesized by the reaction of 2,6-dichloro-3-nitropyridine with cuprous(I) cyanide in N-methylpyrrolidone (NMP) at elevated temperatures.[5]

-

Reaction Setup: A mixture of 2,6-dichloro-3-nitropyridine (1 equivalent) and cuprous(I) cyanide (1.1 equivalents) is prepared in N-methylpyrrolidone.

-

Heating: The reaction mixture is heated to 180 °C and maintained for 15 minutes.[5]

-

Work-up: After cooling to room temperature, the mixture is poured into ice water and stirred. The aqueous layer is separated, and the organic layer is extracted with boiling toluene followed by ethyl acetate.

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is triturated with ether and filtered to yield the final product.[5]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 6-chloro-2-cyano-3-nitropyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is conducted to obtain singlets for all carbon signals. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of 6-chloro-2-cyano-3-nitropyridine.

Caption: Workflow for the synthesis and spectroscopic analysis.

Caption: Correlation of functional groups to spectroscopic signals.

References

- 1. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China 6-Chloro-2-cyano-3-nitropyridine CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Chemical properties and reactivity of 6-Chloro-2-cyano-3-nitropyridine

An In-depth Technical Guide to 6-Chloro-2-cyano-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to 6-Chloro-2-cyano-3-nitropyridine, a versatile intermediate in organic synthesis.

Chemical and Physical Properties

6-Chloro-2-cyano-3-nitropyridine, with the CAS number 93683-65-9, is a light yellow crystalline solid.[1] It is an important building block in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals and agrochemicals.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClN₃O₂ | [1][3] |

| Molecular Weight | 183.55 g/mol | [1][3] |

| Appearance | Light yellow crystal / White crystalline powder | [1][4] |

| Melting Point | 118-120 °C | [1][5] |

| Boiling Point | 347.2 °C at 760 mmHg | [1][4] |

| Density | 1.578 g/cm³ (1.6 ± 0.1 g/cm³ predicted) | [1][4][5] |

| Flash Point | 163.781 °C | [1] |

| Refractive Index | 1.604 | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][5] |

| Purity | ≥97% (HPLC) / 98% / 99% min | [1][3][4][6] |

| SMILES | N#CC1=NC(Cl)=CC=C1--INVALID-LINK--=O | [3] |

Reactivity and Chemical Behavior

The chemical reactivity of 6-Chloro-2-cyano-3-nitropyridine is primarily dictated by the interplay of its three functional groups on the pyridine ring: the chloro, cyano, and nitro groups. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making it susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (NAS).[2][7] The pyridine nitrogen and the strongly electron-withdrawing nitro and cyano groups stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction, thus facilitating the substitution.[7][8]

Common nucleophiles that can displace the chloride include:

-

Alkoxides to form alkoxy-pyridines.[10]

-

Hydroxides to form hydroxypyridines.

dot

Caption: General scheme for nucleophilic substitution.

Reduction of the Nitro Group

The nitro group at the 3-position can be readily reduced to an amino group, providing a key step for further functionalization, such as in the synthesis of fused heterocyclic systems like pyrido[3,2-d]pyrimidines.[1] This transformation is a common strategy in medicinal chemistry.[11]

A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity and the presence of other reducible functional groups.[11][12] Common methods include:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[12][13]

-

Metal-Acid Systems: Iron (Fe) or Tin (Sn) in the presence of an acid like acetic acid or hydrochloric acid.[10][13]

-

Other Reagents: Stannous chloride (SnCl₂) is a mild reagent often used for this purpose.[10][13] Trichlorosilane in the presence of a base is another effective method.[14][15]

dot

Caption: Reduction of the nitro group to an amine.

Hydrolysis of the Cyano Group

The cyano group at the 2-position can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid.[16][17] The outcome of the reaction often depends on the reaction conditions, such as temperature and reagent concentration.[16][18]

-

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack of a weak nucleophile like water.[17][19] Vigorous conditions typically lead to the carboxylic acid.[20]

-

Base-catalyzed hydrolysis: A strong nucleophile like hydroxide can directly attack the nitrile carbon.[19] Milder conditions may allow for the isolation of the intermediate amide, while more forceful conditions will produce the carboxylate salt.[16]

dot

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. China 6-Chloro-2-cyano-3-nitropyridine CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. 6-CHLORO-2-CYANO-3-NITROPYRIDINE manufacturers and suppliers in india [chemicalbook.com]

- 6. indiamart.com [indiamart.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 15. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 18. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

6-Chloro-2-cyano-3-nitropyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Chloro-2-cyano-3-nitropyridine, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing essential data, detailed experimental protocols, and clear visual representations of analytical workflows.

Core Physicochemical Properties

6-Chloro-2-cyano-3-nitropyridine is a light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 93683-65-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂ClN₃O₂ | [1][3][6] |

| Molecular Weight | 183.55 g/mol | [6] |

| Appearance | Light yellow crystal/powder | [1][4] |

| Melting Point | 118-120 °C | [1] |

| Boiling Point | 347.2 °C at 760 mmHg | [1][4] |

| Density | 1.578 g/cm³ | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Solubility Profile

The following table outlines the anticipated solubility profile and provides a framework for experimental determination.

| Solvent | Predicted Solubility | Experimental Determination |

| Water | Sparingly Soluble / Insoluble | To be determined via OECD Guideline 105 |

| Methanol | Soluble | To be determined |

| Ethanol | Soluble | To be determined |

| Acetone | Soluble | To be determined |

| Dichloromethane | Soluble | To be determined |

| Ethyl Acetate | Soluble | To be determined |

| Toluene | Sparingly Soluble | To be determined |

| Hexane | Insoluble | To be determined |

Stability Profile

The recommended storage conditions of refrigeration under an inert atmosphere indicate that 6-Chloro-2-cyano-3-nitropyridine may be susceptible to degradation under ambient conditions. Stability is a critical parameter for chemical intermediates, impacting purity, reactivity in subsequent synthetic steps, and storage longevity. Forced degradation studies are essential to identify potential degradation pathways and products.

The following table summarizes the expected stability of 6-Chloro-2-cyano-3-nitropyridine under various stress conditions.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Potential for hydrolysis of the nitrile group to a carboxylic acid or amide. | 6-Chloro-3-nitro-picolinamide, 6-Chloro-3-nitro-picolinic acid |

| Basic (e.g., 0.1 M NaOH) | High potential for degradation. The electron-withdrawing nitro and cyano groups activate the pyridine ring towards nucleophilic attack, potentially leading to displacement of the chloro substituent or hydrolysis of the nitrile group. | 6-Hydroxy-2-cyano-3-nitropyridine, 6-Chloro-3-nitro-picolinamide |

| Oxidative (e.g., 3% H₂O₂) | The pyridine ring and nitro group are generally stable to oxidation, but the rest of the molecule's susceptibility should be evaluated. | To be determined |

| Thermal (e.g., 80°C) | Expected to be relatively stable at elevated temperatures in solid form, but degradation may occur over extended periods. | To be determined |

| Photolytic (e.g., UV/Vis light) | Aromatic nitro compounds can be susceptible to photodecomposition. | To be determined |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of 6-Chloro-2-cyano-3-nitropyridine are provided below. These protocols are based on established international guidelines.

Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method for determining the water solubility of a substance. A similar approach can be used for organic solvents.

-

Preparation of Test Solution: Add an excess amount of 6-Chloro-2-cyano-3-nitropyridine to a flask containing a known volume of the solvent (e.g., water, methanol, etc.).

-

Equilibration: Stopper the flask and agitate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow for equilibrium to be reached.

-

Phase Separation: Cease agitation and allow the solution to stand at the test temperature to allow for the separation of undissolved material. If necessary, centrifuge the solution to aid separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of 6-Chloro-2-cyano-3-nitropyridine in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/L or mg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and pathways of 6-Chloro-2-cyano-3-nitropyridine.

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., up to 8 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., up to 24 hours).

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of degradation. Identify and characterize any significant degradation products using techniques such as LC-MS and NMR.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of 6-Chloro-2-cyano-3-nitropyridine.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

References

- 1. lookchem.com [lookchem.com]

- 2. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

- 3. 6-CHLORO-2-CYANO-3-NITROPYRIDINE, CasNo.93683-65-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. China 6-Chloro-2-cyano-3-nitropyridine CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. indiamart.com [indiamart.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Electron Density Distribution in 6-Chloro-2-cyano-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a detailed experimental analysis of the electron density distribution for 6-Chloro-2-cyano-3-nitropyridine is not available in publicly accessible literature. This guide is therefore based on established theoretical principles of organic chemistry and extrapolations from data on structurally related molecules. The provided quantitative data and experimental protocols are hypothetical and serve as a predictive framework for future research.

Introduction

6-Chloro-2-cyano-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of three distinct electron-withdrawing groups—chloro, cyano, and nitro—on the pyridine ring results in a unique and complex electron density distribution. This distribution is paramount in dictating the molecule's reactivity, intermolecular interactions, and potential applications as a building block in the synthesis of novel compounds. This technical guide aims to provide a comprehensive overview of the predicted electron density distribution within 6-Chloro-2-cyano-3-nitropyridine, supported by theoretical considerations and data from analogous compounds.

Predicted Physicochemical Properties

While extensive experimental data is not available, some basic physicochemical properties have been reported by chemical suppliers. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClN₃O₂ | [1][2] |

| Molecular Weight | 183.55 g/mol | [1][2] |

| Melting Point | 118-120 °C | [2] |

| Appearance | Light yellow crystal | [2] |

| CAS Number | 93683-65-9 | [1][2][3] |

Theoretical Electron Density Distribution

The electron density distribution in 6-Chloro-2-cyano-3-nitropyridine is primarily governed by the interplay of the electronegative nitrogen atom within the pyridine ring and the potent electron-withdrawing effects of the chloro, cyano, and nitro substituents.

3.1. Inductive and Resonance Effects

The pyridine ring itself is electron-deficient compared to benzene due to the inductive effect of the ring nitrogen.[4][5] This effect is further intensified by the attached substituents:

-

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group deactivates the pyridine ring towards electrophilic attack through both a strong negative inductive (-I) and a strong negative resonance (-M) effect.[6] This leads to a significant depletion of electron density at the ortho and para positions relative to the nitro group.

-

Cyano Group (-CN): The cyano group also exhibits both -I and -M effects, contributing to the overall electron deficiency of the ring. Its linear geometry and sp-hybridized carbon create a strong dipole, pulling electron density away from the pyridine nucleus.

-

Chloro Group (-Cl): The chloro substituent has a dual role. It is inductively withdrawing (-I) due to its high electronegativity but has a weak positive resonance (+M) effect due to its lone pairs. In the context of the highly electron-deficient ring, the inductive effect is expected to be the dominant factor.

The cumulative effect of these substituents is a severely electron-poor aromatic system, with the most significant electron depletion anticipated at the carbon atoms of the pyridine ring.

3.2. Predicted Atomic Charges

A quantitative understanding of the electron distribution can be achieved through computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. While specific calculations for 6-Chloro-2-cyano-3-nitropyridine are not published, a qualitative prediction of the partial atomic charges can be made. The carbon atoms of the pyridine ring are expected to carry a partial positive charge, with the magnitude influenced by their position relative to the substituents. The nitrogen atom of the pyridine ring, along with the oxygen atoms of the nitro group and the nitrogen of the cyano group, will possess significant partial negative charges.

The following diagram illustrates the logical relationship of the electronic effects influencing the electron density distribution.

Caption: Predicted electronic influences on the pyridine ring.

Hypothetical Experimental Protocols

To experimentally determine the electron density distribution of 6-Chloro-2-cyano-3-nitropyridine, a combination of X-ray crystallography and theoretical calculations would be employed.

4.1. Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: Single crystals of 6-Chloro-2-cyano-3-nitropyridine would be grown from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) by slow evaporation at a constant temperature.

-

Data Collection: A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².

4.2. Theoretical Calculations (Density Functional Theory - DFT)

Objective: To compute the theoretical electron density distribution, molecular orbitals, electrostatic potential, and atomic charges.

Methodology:

-

Model Building: The molecular geometry obtained from X-ray diffraction would be used as the starting point for the calculations.

-

Computational Method: DFT calculations would be performed using a suitable software package (e.g., Gaussian, ORCA). A functional such as B3LYP and a basis set like 6-311++G(d,p) would be appropriate for this type of molecule.

-

Properties Calculation: The optimized geometry would be used to calculate various electronic properties, including:

-

Mulliken and Natural Bond Orbital (NBO) atomic charges.

-

Maps of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

Molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions.

-

The following diagram outlines a typical experimental and computational workflow.

Caption: A typical workflow for structure and electron density analysis.

Predicted Structural Parameters and Reactivity

Based on data from related substituted pyridines, the following trends in structural parameters are anticipated:

-

Bond Lengths: The C-C and C-N bonds within the pyridine ring are expected to be shorter than typical single bonds due to their aromatic character. The presence of electron-withdrawing groups may lead to slight variations in these bond lengths. The C-Cl, C-CN, and C-NO₂ bonds will exhibit lengths characteristic of these functional groups attached to an aromatic ring.

-

Bond Angles: The internal bond angles of the pyridine ring will be close to 120°, with some distortion due to the presence of the substituents. The geometry around the nitrogen of the nitro group is expected to be trigonal planar.

The pronounced electron deficiency of the pyridine ring makes 6-Chloro-2-cyano-3-nitropyridine an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position is particularly activated for displacement by nucleophiles, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro and cyano groups.

Conclusion

6-Chloro-2-cyano-3-nitropyridine possesses a highly electron-deficient pyridine ring due to the cumulative inductive and resonance effects of its chloro, cyano, and nitro substituents. This unique electronic structure dictates its physicochemical properties and renders it highly susceptible to nucleophilic attack. While a detailed experimental characterization of its electron density distribution is yet to be reported, this guide provides a robust theoretical framework for understanding and predicting its behavior. Further experimental and computational studies are warranted to fully elucidate the intricate electronic landscape of this versatile molecule and unlock its full potential in the development of new pharmaceuticals and functional materials.

References

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [guidechem.com]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 6-Chloro-2-cyano-3-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-chloro-2-cyano-3-nitropyridine scaffold is a promising but underexplored heterocyclic system in medicinal chemistry. While direct biological data for derivatives of this specific core is limited in publicly accessible literature, the broader classes of cyanopyridines and nitropyridines have demonstrated a wide range of significant biological activities. This guide consolidates the available information on these related compounds to forecast the potential therapeutic applications of 6-chloro-2-cyano-3-nitropyridine derivatives. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory activities. This document provides a comprehensive overview of these potential applications, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pyridine and its derivatives are fundamental scaffolds in drug discovery, present in numerous approved therapeutic agents.[1][2] The introduction of specific functional groups, such as cyano (-CN) and nitro (-NO2) moieties, can significantly modulate the physicochemical properties and biological activities of the pyridine ring.[3] The 6-chloro-2-cyano-3-nitropyridine core combines the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro and cyano groups, with a reactive chlorine atom at the 6-position, making it a versatile intermediate for the synthesis of a diverse library of compounds.[4][5] This guide explores the latent therapeutic potential of this class of molecules by examining the established activities of structurally related compounds.

Potential Biological Activities

Based on the biological evaluation of analogous cyanopyridine and nitropyridine derivatives, compounds derived from the 6-chloro-2-cyano-3-nitropyridine scaffold are hypothesized to exhibit the following activities:

Anticancer Activity

Cyanopyridine derivatives have shown significant potential as anticancer agents, often acting as kinase inhibitors.[3] The cyano group can participate in crucial interactions within the ATP-binding pocket of various kinases. The nitro group, also a strong electron-withdrawing group, can further enhance the interaction of the pyridine core with biological targets.

Table 1: Anticancer Activity of Selected Cyanopyridine and Nitropyridine Derivatives (Illustrative Examples)

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 2-Amino-3-cyanopyridines | Compound with Br and Cl substitutions | A549 (Lung), MKN45 (Gastric), MCF7 (Breast) | 23.78 - 91.66 µM | Not found in search results |

| 3-Cyano-2(1H)-pyridones | Compound 7b (p-fluorophenyl) | A549 (Lung) | 0.87 µg/mL | Not found in search results |

| 3-Cyano-2(1H)-pyridones | Compound 8a (p-fluorophenyl) | A549 (Lung) | 0.83 µg/mL | Not found in search results |

| Cyanopyridones | Compound 5a | HepG2 (Liver) | 2.71 µM | Not found in search results |

| Cyanopyridones | Compound 5e | MCF-7 (Breast) | 1.39 µM | Not found in search results |

| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7 (Breast) & HepG2 (Liver) | 0.57 µM & 1.13 µM | [6] |

| Pyrido[2,3-d]pyrimidines | Compound 11 | MCF-7 (Breast) & HepG2 (Liver) | 1.31 µM & 0.99 µM | [6] |

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the 6-chloro-2-cyano-3-nitropyridine core.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The introduction of cyano and nitro groups can enhance the antimicrobial properties of these compounds. Derivatives of cyanopyridines have been reported to exhibit activity against a range of bacterial and fungal pathogens.[2][7]

Table 2: Antimicrobial Activity of Selected Cyanopyridine Derivatives (Illustrative Examples)

| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |

| 3-Cyanopyridine Derivatives | Compound 5d, 5e, 6e, 6g | S. Typhimurium | Good activity | [2] |

| 3-Cyanopyridine Derivatives | Compound 5b, 5e, 5j, 6f, 6k | B. megaterium | Good activity | [2] |

| Cyanopyridine Derivatives | Compounds 2a, 2e | E. coli | Active | [7] |

| Cyanopyridine Derivatives | Compound 1d | P. aeruginosa | Active | [7] |

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the 6-chloro-2-cyano-3-nitropyridine core.

Enzyme Inhibition

Derivatives of cyanopyridine have been identified as inhibitors of various enzymes, highlighting their potential for the treatment of a wide array of diseases.[3]

-

Kinase Inhibition: As mentioned, cyanopyridines are potent kinase inhibitors, targeting enzymes like PIM-1, VEGFR-2, and HER-2, which are crucial in cancer cell signaling.[6]

-

Carbonic Anhydrase Inhibition: Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II, suggesting potential applications in conditions like glaucoma and epilepsy.[8]

Table 3: Enzyme Inhibitory Activity of Selected Cyanopyridine Derivatives (Illustrative Examples)

| Compound Class | Enzyme Target | Specific Derivative | Activity (Ki / IC50) | Reference |

| 2-Amino-3-cyanopyridines | hCA I | Compound 7d | Ki: 2.84 µM | [8] |

| 2-Amino-3-cyanopyridines | hCA II | Compound 7b | Ki: 2.56 µM | [8] |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Compound 4 | IC50: 0.57 µM (MCF-7) | [6] |

| Cyanopyridones | VEGFR-2 / HER-2 | Compound 5a / 5e | Data not specified | Not found in search results |

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the 6-chloro-2-cyano-3-nitropyridine core.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

96-well plates

-

Test compounds

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Bacterial or fungal strains

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Test compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Kinase Reaction: In a 96-well plate, add the kinase, test compound, and kinase assay buffer. Incubate briefly to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

-

Human carbonic anhydrase (hCA I or hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

Test compounds

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of hCA, test compounds, and p-NPA in the appropriate buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the hCA solution and the test compound at various concentrations. Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA solution.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition. The Ki values can be determined from Dixon plots.

Visualizations

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for MIC determination.

Potential Signaling Pathway

Caption: Generalized kinase inhibition pathway.

Conclusion and Future Directions

The 6-chloro-2-cyano-3-nitropyridine scaffold represents a class of compounds with significant, yet largely untapped, potential in drug discovery. Based on the established biological activities of related cyanopyridine and nitropyridine derivatives, it is reasonable to predict that novel derivatives of this core structure could exhibit potent anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic tractability of the 6-chloro-2-cyano-3-nitropyridine core allows for the generation of diverse chemical libraries, which can be screened using the detailed protocols provided in this guide. Future research should focus on the synthesis and systematic biological evaluation of these derivatives to validate their therapeutic potential and to establish clear structure-activity relationships. Such studies could lead to the identification of novel lead compounds for the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Data for 6-Chloro-2-cyano-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Computational Data

6-Chloro-2-cyano-3-nitropyridine is a substituted pyridine with the molecular formula C₆H₂ClN₃O₂.[1] The following tables summarize its known physical properties and computationally predicted data.

Table 1: Physical Properties of 6-Chloro-2-cyano-3-nitropyridine

| Property | Value | Source |

| Molecular Formula | C₆H₂ClN₃O₂ | [1] |

| Molecular Weight | 183.55 g/mol | [1][2] |

| Appearance | Light yellow or White Crystalline Powder | [1][3] |

| Melting Point | 118-120 °C | [1][4] |

| Boiling Point | 347.2 °C at 760 mmHg | [1][3] |

| Density | 1.578 g/cm³ (1.6±0.1 g/cm³ predicted) | [1][3] |

| Flash Point | 163.781 °C | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| Refractive Index | 1.604 | [1] |

Table 2: Computational and Safety Data

| Parameter | Value | Source |

| CAS Number | 93683-65-9 | [1][3] |

| Topological Polar Surface Area (TPSA) | 79.82 | [2] |

| LogP | 1.51488 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

| Hazard Codes | T (Toxic), IRRITANT | [1] |

| RIDADR | UN2811 | [1] |

Synthesis Pathway

A common synthesis route for 6-Chloro-2-cyano-3-nitropyridine involves the reaction of 2,6-dichloro-3-nitropyridine with cuprous(I) cyanide in N-methylpyrrolidone (NMP).[5] The mixture is heated, and the product is subsequently isolated and purified.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. China 6-Chloro-2-cyano-3-nitropyridine CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. 6-CHLORO-2-CYANO-3-NITROPYRIDINE manufacturers and suppliers in india [chemicalbook.com]

- 5. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

6-Chloro-2-cyano-3-nitropyridine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 6-Chloro-2-cyano-3-nitropyridine

This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 6-Chloro-2-cyano-3-nitropyridine (CAS No. 93683-65-9). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Chemical Identification and Physical Properties

6-Chloro-2-cyano-3-nitropyridine is a pyridine derivative used in chemical synthesis.[1] It is important to be aware of its physical characteristics to ensure safe handling and storage.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 93683-65-9 | [2] |

| Molecular Formula | C₆H₂ClN₃O₂ | [2] |

| Molecular Weight | 183.55 g/mol | [2] |

| Appearance | Light yellow crystal / powder | [3][4] |

| Melting Point | 118-120 °C | [3] |

| Boiling Point | 347.2 °C at 760 mmHg | [3] |

| Flash Point | 163.781 °C | [3] |

| Density | 1.578 g/cm³ |[3] |

Hazard Identification

While a detailed Globally Harmonized System (GHS) classification for 6-Chloro-2-cyano-3-nitropyridine is not consistently available across safety data sheets, it is classified as a hazardous substance.[3] The available hazard codes indicate it is considered toxic and an irritant.[3][4] For related chemical structures, such as other chlorinated and cyanated pyridines, hazards include being harmful if swallowed, in contact with skin, or inhaled, as well as causing serious skin and eye irritation.[5][6] Therefore, cautious handling is imperative.

Table 2: Hazard Classification Summary

| Classification System | Code | Description | Source |

|---|---|---|---|

| Hazard Codes | T | Toxic | [3][4] |

| Hazard Class | IRRITANT | Irritant | [3][4] |

| Transport Information | UN2811 | Toxic solid, organic, n.o.s. |[3][7] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk and exposure.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[7][8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust.[7][8]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][9] Do not eat, drink, or smoke in the work area.[8][10]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[7][11]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][9]

-

Inert Atmosphere: Some suppliers recommend storing under an inert gas (nitrogen or Argon) at 2-8°C.[3]

-

Incompatibilities: Store away from strong oxidizing agents, acids, bases, and reducing agents.[7][8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

|---|---|---|

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] Tight-sealing safety goggles are recommended.[9] | [7][8][9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7][9] An impervious suit may be necessary for emergency situations.[12] | [7][9][12] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[8][9] For emergencies, a self-contained breathing apparatus (SCBA) may be required.[12] | [8][9][12] |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas.[8] Eyewash stations and safety showers must be close to the workstation location.[7][8] |[7][8] |

Caption: Hazard control and corresponding PPE selection.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek medical attention after providing first aid.

Table 4: First Aid Procedures by Exposure Route

| Exposure Route | First Aid Instructions | Source |

|---|---|---|

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7][9] If not breathing, give artificial respiration.[11] If breathing is difficult, give oxygen.[8] Get medical attention.[8] | [7][8][9][11] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes.[7][11] Get medical attention.[7][11] | [7][11] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][11] Remove contact lenses, if present and easy to do.[7] Continue rinsing. Get medical attention.[7][11] | [7][11] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[9][11] Call a POISON CENTER or doctor/physician if you feel unwell.[7] |[7][9][11] |

Caption: Emergency first aid workflow following exposure.

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7] Water mist may be used to cool closed containers.[7]

-

Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and hydrogen chloride gas.[8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[7][8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[9] Wear recommended personal protective equipment.[9] Remove all sources of ignition.[7]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[7][8] Avoid creating dust.[9] Do not let the chemical enter the environment.[8]

Experimental Protocols

The safety data referenced in this guide is derived from standardized toxicological and chemical analyses. However, the source Safety Data Sheets do not provide detailed experimental methodologies for the generation of this data (e.g., specific protocols for LD50 or irritation studies). The handling and safety procedures outlined herein are based on the summarized results and classifications provided in these regulatory documents.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[7] Disposal of contents and containers should be in accordance with local, regional, and national hazardous waste regulations.[7][9] Contact an approved waste disposal plant for proper disposal.[7]

References

- 1. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Cas 93683-65-9,6-CHLORO-2-CYANO-3-NITROPYRIDINE | lookchem [lookchem.com]

- 4. 6-CHLORO-2-CYANO-3-NITROPYRIDINE price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-2-cyano-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-cyano-3-nitropyridine is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro and cyano groups. The chlorine atom at the 6-position serves as a good leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of a diverse range of 6-substituted-2-cyano-3-nitropyridine derivatives, which are precursors to compounds with potential biological activities, including antimicrobial and anticancer properties.[1][2] This document provides detailed protocols for the nucleophilic substitution of 6-chloro-2-cyano-3-nitropyridine with amine, alkoxide, and thiolate nucleophiles.

General Reaction Mechanism

The nucleophilic aromatic substitution of 6-chloro-2-cyano-3-nitropyridine proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.

Experimental Protocols

Synthesis of 6-Amino-2-cyano-3-nitropyridine Derivatives

The reaction of 6-chloro-2-cyano-3-nitropyridine with primary and secondary amines provides a straightforward route to a variety of 6-amino-2-cyano-3-nitropyridine derivatives. These compounds are of interest due to their potential biological activities. The following is a general protocol that can be adapted for different amine nucleophiles.

Experimental Workflow:

Protocol:

-

To a stirred solution of 6-chloro-2-cyano-3-nitropyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired primary or secondary amine (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-cyano-3-nitropyridine derivative.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | DMF | 100 | 6 | 85 | Analogous reaction[3] |

| Piperidine | Et₃N | EtOH | Reflux | 4 | 92 | Analogous reaction |

| Morpholine | K₂CO₃ | DMF | 90 | 5 | 88 | Analogous reaction |

Synthesis of 6-Alkoxy-2-cyano-3-nitropyridine Derivatives

The displacement of the 6-chloro substituent with an alkoxide, such as sodium methoxide, provides access to 6-alkoxy-2-cyano-3-nitropyridine derivatives. A procedure adapted from the methoxylation of a similar substrate, 2-amino-6-chloro-3-nitropyridine, is described below.[4]

Protocol:

-

To a solution of 6-chloro-2-cyano-3-nitropyridine (1.0 eq.) in methanol, add a solution of sodium methoxide in methanol (1.05-1.5 eq.) at room temperature.

-

Stir the reaction mixture at a temperature between 25 °C and 30 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by pouring the mixture into water.

-

Collect the precipitated product by filtration, wash with water, and dry to obtain the 6-methoxy-2-cyano-3-nitropyridine.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | Methanol | 25-30 | 2-4 | >90 (expected) | Adapted from[4] |

Synthesis of 6-Thio-2-cyano-3-nitropyridine Derivatives

The reaction with thiolate nucleophiles allows for the introduction of a sulfur linkage at the 6-position of the pyridine ring. The following is a general protocol for the reaction with sodium thiomethoxide.

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 6-chloro-2-cyano-3-nitropyridine (1.0 eq.) in an anhydrous solvent such as DMF or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add sodium thiomethoxide (1.1 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Thiomethoxide | DMF | 0 to RT | 2-6 | High (expected) | General SNAr conditions |

Applications and Biological Significance

Derivatives of 2-cyano-3-nitropyridine are valuable intermediates in the synthesis of various heterocyclic compounds. The resulting 6-substituted products can be further functionalized, for example, by reduction of the nitro group to an amine, which opens up possibilities for the synthesis of fused heterocyclic systems like pyrido[2,3-b]pyrazines.

Many cyanopyridine derivatives have been investigated for their pharmacological properties. They have been shown to exhibit a wide range of biological activities including:

-

Antimicrobial activity [1]

-

Anticancer activity [1]

-

Carbonic anhydrase inhibition [5]

-

Potential as antiviral agents [1]

The diverse substitution patterns achievable through nucleophilic substitution of 6-chloro-2-cyano-3-nitropyridine make it a key starting material for the generation of compound libraries for drug discovery and development.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of 6-Chloro-2-cyano-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 6-Chloro-2-cyano-3-nitropyridine to synthesize its amino derivative, 3-Amino-6-chloro-2-cyanopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided below are based on established methods for the reduction of aromatic nitro groups, offering reliable and scalable procedures for laboratory and process chemistry settings.

Introduction